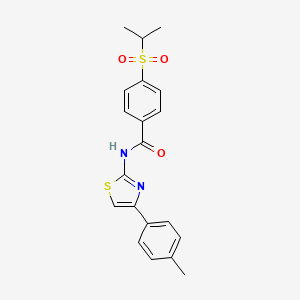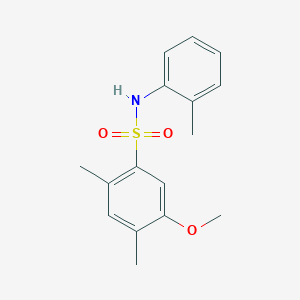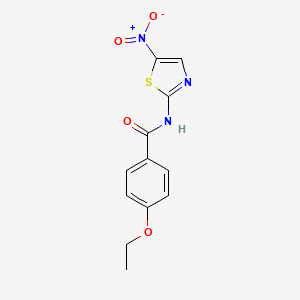
4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the spleen tyrosine kinase (Syk), which plays a critical role in the activation of immune cells.
科学的研究の応用
Microwave Promoted Synthesis and Heterocyclic Applications
The base-catalyzed direct cyclization of corresponding thioureas with bromoacetone through microwave irradiation provides a cleaner, efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This technique emphasizes the utility of microwave irradiation in the synthesis of thiazole derivatives, potentially applicable to the synthesis of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide for research purposes (Saeed, 2009).
Applications in Organic Materials and Pharmaceuticals
Thiazole and benzamide derivatives, such as benzothiazoles and thiazolopyridines, are prevalent in pharmaceuticals and organic materials. A reported metal- and reagent-free synthesis method for these compounds through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation highlights the relevance of thiazole derivatives in creating compounds with potential pharmaceutical and material science applications (Qian et al., 2017).
Antimicrobial Activity
Thiazolepyridine derived heterocyclic hybrids have been synthesized and shown moderate bacterial growth inhibition, indicating the potential of thiazole derivatives in developing new antibacterial agents. This suggests that derivatives like this compound could have applications in the discovery of novel antimicrobial agents (Karuna et al., 2021).
Antifungal and Antimicrobial Synthesis
The synthesis of new thiazole derivatives with potential antifungal and antimicrobial properties showcases the application of thiazole and benzamide compounds in developing agents against various pathogens. Such research indicates that related compounds, including this compound, could be explored for their antifungal and antimicrobial efficacy (Narayana et al., 2004).
特性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-10-8-16(9-11-17)19(23)22-20-21-18(12-26-20)15-6-4-14(3)5-7-15/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEKSYFGWHZJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)